![molecular formula C7H12O4 B1295379 Dimethyl 2,2-dimethylmalonate CAS No. 6065-54-9](/img/structure/B1295379.png)
Dimethyl 2,2-dimethylmalonate
Overview
Description
Dimethyl 2,2-dimethylmalonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .
Synthesis Analysis
Dimethyl 2,2-dimethylmalonate can be synthesized from dimethoxymethane and carbon monoxide . Another method involves the methylation of dimethyl malonate, halogenation, and acidification . The methylation raw material used in the methylation method is dimethyl carbonate or dimethyl sulfate, catalyzed by sodium methoxide .Molecular Structure Analysis
The molecular formula of Dimethyl 2,2-dimethylmalonate is C7H12O4 . Its molecular weight is 160.17 .Chemical Reactions Analysis
Dimethyl 2,2-dimethylmalonate is a highly reactive compound. It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .Physical And Chemical Properties Analysis
Dimethyl 2,2-dimethylmalonate is a colorless liquid . It has a molecular weight of 160.17 .Scientific Research Applications
Organic Synthesis
Dimethyl 2,2-dimethylmalonate is a valuable reagent in organic synthesis. It serves as a precursor for the synthesis of complex molecules due to its highly reactive methylene group. This compound is utilized in the preparation of barbiturates, an important class of sedative and hypnotic drugs. Additionally, it’s used in the malonic ester synthesis, a method for preparing substituted acetic acids .
Fragrance Industry
Dimethyl 2,2-dimethylmalonate finds extensive use in the fragrance industry. It acts as a raw material in the synthesis of jasmonates, which are compounds that contribute to the scent profiles of many perfumes. It’s involved in the production of Hedione, a key ingredient found in many high-end fragrances .
Safety And Hazards
properties
IUPAC Name |
dimethyl 2,2-dimethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVGIPKHPBMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209459 | |
Record name | Dimethylpropanedioic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2-dimethylmalonate | |
CAS RN |
6065-54-9 | |
Record name | Dimethylpropanedioic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylpropanedioic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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